molecular formula C19H16ClFN4OS B12202007 N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12202007
M. Wt: 402.9 g/mol
InChI Key: ZXQNLMAZDKTZNM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-chlorophenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a 4-fluorophenyl moiety.
  • A sulfanyl bridge linking the triazole to the acetamide.

Its synthesis likely involves cyclization of thiosemicarbazides or nucleophilic substitution reactions, as seen in analogous compounds .

Properties

Molecular Formula

C19H16ClFN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16ClFN4OS/c1-2-11-25-18(13-3-7-15(21)8-4-13)23-24-19(25)27-12-17(26)22-16-9-5-14(20)6-10-16/h2-10H,1,11-12H2,(H,22,26)

InChI Key

ZXQNLMAZDKTZNM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a triazole ring and various aromatic substitutions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC16H15ClF N3OS
Molecular Weight335.82 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity. In particular, compounds similar to this compound have been evaluated against various fungal strains.

  • In vitro Studies :
    • The compound showed promising results against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antifungals like fluconazole .
    • Specific derivatives exhibited MIC values ranging from 0.033 μg/mL for T. cruzi to higher values for other pathogens, indicating a broad spectrum of antifungal activity .

Antiparasitic Activity

The antiparasitic potential of this compound has also been explored:

  • Activity Against T. cruzi :
    • The compound demonstrated an MIC of 0.033 μg/mL against T. cruzi, showcasing its efficacy compared to established treatments .
    • Selectivity index (SI) values indicated favorable therapeutic windows, suggesting lower toxicity to human cells while effectively targeting the parasite.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in fungal and parasitic metabolism:

  • CYP51 Inhibition :
    • Similar compounds have been shown to inhibit cytochrome P450 enzymes (CYP51), which are crucial for sterol biosynthesis in fungi and parasites .
    • This inhibition disrupts cell membrane integrity and function.

Case Studies

Several case studies highlight the effectiveness and safety profiles of this compound:

  • Preclinical Trials :
    • In murine models, the administration of this compound resulted in significant reductions in parasitic load without acute toxicity at therapeutic doses .
  • Comparative Studies :
    • Comparative studies with fluconazole revealed that the new compound had a lower MIC against resistant strains of fungi, suggesting a potential alternative for treating resistant infections .

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (Cl, F) on phenyl rings correlate with improved antimicrobial and antioxidant activities.
  • Lipophilic substituents (e.g., tert-butyl in ) improve pharmacokinetic properties but may increase toxicity.

Antimicrobial Activity

  • The target compound’s 4-fluorophenyl and 4-chlorophenyl groups align with derivatives showing MIC values of 12.5–25 µg/mL against S. aureus and E. coli.
  • Analogues with 3,4-difluorophenyl substituents (e.g., ) exhibit enhanced activity due to stronger electron withdrawal, disrupting bacterial cell walls.
  • Compounds with phenoxy groups (e.g., ) show reduced efficacy, likely due to steric hindrance.

Anti-inflammatory and Antioxidant Activity

  • Triazole-acetamides with pyridinyl or furan moieties (e.g., ) demonstrate radical scavenging activity (IC₅₀: 18–35 µM), comparable to ascorbic acid.
  • The target compound’s allyl group may contribute to anti-exudative effects, as seen in analogues reducing inflammation by 40–60% at 10 mg/kg.

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